7-Bromo-2,4-diaminoquinazoline is a compound that has garnered interest due to its potential applications in various fields of medicine and pharmacology. The structure of this compound is similar to that of other quinazoline derivatives, which have been extensively studied for their biological activities. The presence of bromine at the 7-position of the quinazoline ring is a common feature among several compounds that have shown significant biological activity, including antiplasmodial, cytotoxic, and kinase inhibitory effects123.
7-Bromo-2,4-diaminoquinazoline derivatives have been studied for their antiplasmodial activity, with some showing comparable activity to chloroquine against P. falciparum. These findings suggest potential applications in the treatment of malaria, particularly in cases where resistance to chloroquine is a concern1.
Certain 7-bromoquinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, such as MCF-7 and HeLa cells. These compounds have been evaluated as potential inhibitors of EGFR-TK, which is overexpressed in many cancers. The cytotoxic effects, along with the ability to inhibit EGFR-TK, position these derivatives as promising candidates for cancer therapy2.
The steep structure-activity relationship observed for analogues of 7-bromoquinazoline derivatives indicates their potential as potent inhibitors of EGFR-TK. Some derivatives have shown inhibitory effects that are orders of magnitude greater than expected, suggesting their use in the development of new therapies targeting tyrosine kinase-dependent pathways3.
The high affinity of certain 2,4-diaminoquinazoline derivatives for alpha 1-adrenoceptors, along with their selectivity and antihypertensive activity in animal models, suggests their potential application as antihypertensive agents. These compounds could offer an alternative to existing medications for the management of hypertension4.
Some 2,4-diaminoquinazoline analogues have shown both antiparasitic and antitumor activities. These compounds have been tested against Pneumocystis carinii and Toxoplasma gondii, as well as human tumor cells, demonstrating their broad-spectrum biological activity and potential therapeutic applications8.
The synthesis of 7-Bromo-2,4-diaminoquinazoline typically involves several steps that can vary based on the specific method employed. A common approach begins with 2-nitrobenzoic acid, which undergoes nitration to introduce nitro groups. This is followed by reduction and bromination steps, ultimately leading to cyclization to form the quinazoline structure.
These steps can be optimized for yield and purity, often employing microwave-assisted synthesis or solvent-free methods to enhance efficiency .
The molecular structure of 7-Bromo-2,4-diaminoquinazoline can be represented using various notations, including SMILES and InChI formats:
BrNc1c(N)cnc2c1c(=O)n(c(=O)n2)N
InChI=1S/C8H7BrN4/c9-4-1-2-5(10)6(11)3-12-8(4)13(14)7(6)12/h1-3H,(H3,10,11)(H2,13,14)
The compound features a quinazoline core with two amino groups at positions 2 and 4 and a bromine atom at position 7. This configuration contributes to its biological activity and interaction with various biological targets .
7-Bromo-2,4-diaminoquinazoline participates in various chemical reactions that are significant for its applications in medicinal chemistry:
These reactions are crucial for developing derivatives with improved efficacy against specific biological targets .
The mechanism of action of 7-Bromo-2,4-diaminoquinazoline primarily involves its role as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:
Research indicates that derivatives of this compound exhibit varying degrees of potency against different biological targets, highlighting its versatility in drug design .
Key physical and chemical properties of 7-Bromo-2,4-diaminoquinazoline include:
Property | Value |
---|---|
Molecular Weight | 227.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its behavior in biological systems and its suitability for various applications in research and therapeutics .
7-Bromo-2,4-diaminoquinazoline has several scientific applications:
The ongoing investigation into its derivatives continues to reveal new therapeutic potentials across various fields of medicine .
The systematic naming of 7-Bromo-2,4-diaminoquinazoline follows IUPAC conventions for polycyclic heteroaromatic compounds. The parent structure is quinazoline, a bicyclic system comprising a benzene ring fused with a pyrimidine ring. Positional numbering assigns "1" and "3" to the pyrimidine nitrogen atoms, with carbon atoms sequentially numbered around the rings. The substituent "bromo" is specified at position 7, while amino groups (-NH₂) occupy positions 2 and 4. Thus, the formal IUPAC name is 7-Bromoquinazoline-2,4-diamine. This nomenclature unambiguously defines the molecular architecture and distinguishes it from isomeric structures such as 5-bromo or 6-bromo isomers. The compound's synonyms reflect various naming traditions, including positional descriptors and research codes, as cataloged in chemical databases [4] [5] [7].
Table 1: Systematic and Common Synonyms of 7-Bromo-2,4-diaminoquinazoline
Synonym Type | Name |
---|---|
IUPAC Name | 7-Bromoquinazoline-2,4-diamine |
Systematic Variants | 2,4-Diamino-7-bromoquinazoline |
Research Codes | DHFR-IN-3; HY-W003561; MFCD08706214 |
Registry Identifiers | SCHEMBL4523837; AKOS015835989 |
The molecular formula C₈H₇BrN₄ precisely defines the atomic composition: eight carbon atoms, seven hydrogen atoms, one bromine atom, and four nitrogen atoms. This configuration corresponds to a molecular weight of 239.07 g/mol, as consistently reported across suppliers and chemical databases [1] [2] [4]. The CAS Registry Number 137553-43-6 serves as a unique identifier in global chemical inventories, enabling unambiguous tracking in regulatory, commercial, and scientific contexts. The formula and CAS number collectively facilitate precise substance identification, distinguishing it from structurally related compounds like 5-bromo-2,4-diaminoquinazoline or 7-chloro analogues. The elemental composition underpins the compound's physicochemical behavior, including polarity, solubility, and hydrogen-bonding capacity, which influence its applications in medicinal chemistry and materials science [4] [5] [10].
Table 2: Atomic Composition and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₇BrN₄ |
CAS Registry Number | 137553-43-6 |
Molecular Weight | 239.07 g/mol |
Exact Mass | 237.989 Da (monoisotopic) |
Elemental Composition | C: 40.20%; H: 2.95%; Br: 33.42%; N: 23.43% |
While experimental X-ray diffraction data for 7-Bromo-2,4-diaminoquinazoline remains limited in public repositories, predicted crystallographic parameters provide insights into its solid-state behavior. Computational models suggest a monoclinic crystal system with an estimated density of 1.828 ± 0.06 g/cm³ at room temperature [5]. The molecular packing is likely stabilized by extensive hydrogen-bonding networks involving the 2- and 4-amino groups, which can form N-H···N bridges with pyrimidine nitrogen atoms of adjacent molecules. The bromine atom, with its significant steric bulk and polarizability, may further influence lattice energy through halogen-mediated interactions. These predicted properties align with the compound's observed storage requirements under inert gas (nitrogen or argon) at 2–8°C to maintain stability [3] [5]. The absence of comprehensive experimental diffraction data presents opportunities for future structural studies to validate these models and elucidate polymorphic forms.
Structurally, 7-Bromo-2,4-diaminoquinazoline belongs to a class of diamino-substituted quinazolines known for their biological activity. Key comparisons include:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1